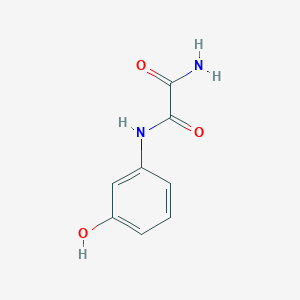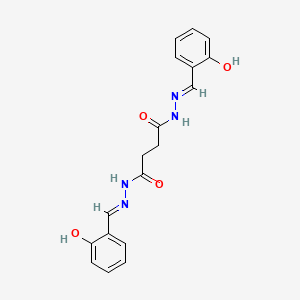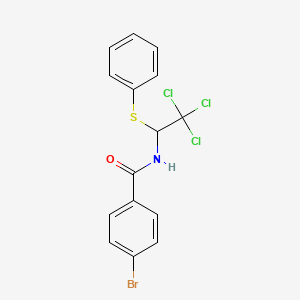![molecular formula C18H37NO2 B11709776 2-[Bis(1-methylethyl)amino]ethyl decanoate CAS No. 313499-42-2](/img/structure/B11709776.png)
2-[Bis(1-methylethyl)amino]ethyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE is an organic compound with a complex structure, featuring a decanoate ester linked to a bis(propan-2-yl)aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE typically involves the esterification of decanoic acid with 2-[bis(propan-2-yl)amino]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
2-[BIS(PROPAN-2-YL)AMINO]ETHYL METHYLAMINE: Similar in structure but with a methyl group instead of a decanoate ester.
2-[BIS(PROPAN-2-YL)AMINO]ETHYL (PROPAN-2-YL)AMINE: Another related compound with a propan-2-yl group.
Uniqueness
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE is unique due to its long-chain ester, which imparts distinct amphiphilic properties, making it suitable for applications in drug delivery and as a surfactant. Its ability to integrate into lipid bilayers sets it apart from shorter-chain analogs.
Properties
CAS No. |
313499-42-2 |
|---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]ethyl decanoate |
InChI |
InChI=1S/C18H37NO2/c1-6-7-8-9-10-11-12-13-18(20)21-15-14-19(16(2)3)17(4)5/h16-17H,6-15H2,1-5H3 |
InChI Key |
UFVMRVRFBBXYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)


![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)


![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
